molecular formula C10H6ClN3S B1422398 4-Chloro-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazine CAS No. 1255784-69-0

4-Chloro-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazine

Cat. No. B1422398
CAS RN: 1255784-69-0
M. Wt: 235.69 g/mol
InChI Key: ABOOEHMBZOBNDG-UHFFFAOYSA-N
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Description

4-Chloro-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazine (4-CTPP) is a compound belonging to the pyrazolo[1,5-a]pyrazine family of heterocyclic organic compounds. It is a derivative of pyrazolo[1,5-a]pyrazine and is composed of two nitrogen atoms and four carbon atoms, with a chlorine atom substituting one of the carbon atoms. 4-CTPP is a colorless solid that is insoluble in water, but soluble in many organic solvents. It has a molecular weight of 195.57 g/mol, a melting point of 166-167°C, and a boiling point of 419°C.

Scientific Research Applications

Antioxidant and Anti-inflammatory Applications

  • Antioxidant and Anti-inflammatory Properties: A study by Shehab, Abdellattif, & Mouneir (2018) explored the synthesis of various derivatives involving thiophene and pyrazole moieties, leading to potent anti-inflammatory and antioxidant activities.

Antiviral Research

  • Potential Antiviral Agents: A research by Kasralikar et al. (2019) found that pyrazolo[3.4,d]thiazole hybrids, related to the compound , showed promise as anti-HIV-1 NNRT inhibitors, indicating potential in antiviral therapies.

Synthesis and Chemical Properties

  • Synthesis and Chemical Transformations: Research by Tsizorik et al. (2018) involved the synthesis of 4-hydrazinylpyrazolo[1,5-a]pyrazines, revealing insights into the chemical properties and potential reactions of related compounds.

Pharmaceutical Applications

  • Tuberculostatic Activity: Foks et al. (2005) conducted a study which resulted in the synthesis of pyrazine derivatives with potential tuberculostatic activity, highlighting the pharmaceutical relevance of such compounds (Foks et al., 2005).

Antimicrobial Activity

  • Antimicrobial Effects: Research by Rani & Mohamad (2014) explored the synthesis of pyrazoline derivatives with demonstrated in vitro antibacterial activity against various pathogens.

properties

IUPAC Name

4-chloro-2-thiophen-2-ylpyrazolo[1,5-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClN3S/c11-10-8-6-7(9-2-1-5-15-9)13-14(8)4-3-12-10/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABOOEHMBZOBNDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NN3C=CN=C(C3=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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